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Introduction
Two-photon excitation microscopy (TPEM or 2PEM) is a powerful fluorescence imaging

technique that offers distinct advantages for three-dimensional imaging of living cells and

tissues.[1][2][3] By utilizing the near-infrared (NIR) excitation of fluorophores, TPEM provides

deeper tissue penetration, reduced phototoxicity, and intrinsic optical sectioning capabilities

compared to conventional confocal microscopy.[1][3] Coumarin derivatives are a class of

fluorescent dyes that are widely used in biological imaging due to their favorable photophysical

properties.[4] This document provides detailed application notes and protocols for the use of

Coumarin 106 in two-photon excitation microscopy, with a focus on its application in imaging

cellular lipid droplets.

Photophysical Properties of Coumarin Dyes
Coumarin dyes are known for their sensitivity to the local environment, a property known as

solvatochromism, where their absorption and emission spectra shift depending on the polarity

of the solvent.[5][6] This characteristic makes them excellent probes for investigating the

microenvironment of cellular organelles. While specific two-photon absorption (2PA) cross-

section data for Coumarin 106 is not readily available in the literature, data for structurally

similar coumarin derivatives provide a useful reference for estimating its two-photon excitation

properties. The 2PA cross-sections for several coumarin derivatives are generally modest but

sufficient for imaging applications.[7][8][9]
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Table 1: Photophysical Properties of Selected Coumarin Dyes (for reference)

Coumar
in
Derivati
ve

One-
Photon
Absorpt
ion Max
(λ_abs)
(nm)

One-
Photon
Emissio
n Max
(λ_em)
(nm)

Two-
Photon
Absorpt
ion Max
(λ_2P,ab
s) (nm)

Max 2P
Cross-
Section
(σ_2P)
(GM*)

Quantu
m Yield
(Φ)

Fluores
cence
Lifetime
(τ) (ns)

Solvent

Coumari

n 6
~458 ~504 ~800 ~100 0.78 2.5 Ethanol

Coumari

n 307
~440 ~490 ~880 ~44 0.56 3.8 Methanol

Coumari

n 120
~350 ~440 ~700 ~24 0.59 4.6 DMSO

Coumari

n 343
~420 ~480 ~840 ~50 0.63 3.7 DMSO

*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Note: The data presented in this table is compiled from various sources for reference purposes

and the specific values may vary depending on the solvent and measurement conditions.[7][8]

[9] The two-photon absorption maximum is typically found at approximately twice the

wavelength of the one-photon absorption maximum.

Application: Imaging of Cellular Lipid Droplets
Several studies have demonstrated that the lipophilic nature of various coumarin derivatives

leads to their accumulation in lipid-rich environments within cells, such as lipid droplets.[4][10]

[11] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their

study is crucial in understanding various physiological and pathological conditions, including

obesity, diabetes, and cancer. The solvatochromic properties of coumarins are particularly

advantageous for this application, as the fluorescence properties of the dye can provide

information about the polarity and viscosity of the lipid droplet core.[4][11]
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Signaling Pathway and Localization
The mechanism of Coumarin 106 localization to lipid droplets is primarily driven by its

hydrophobic properties, leading to passive diffusion across the cell membrane and partitioning

into the neutral lipid core of the droplets. This process does not involve a specific signaling

pathway but is rather a physical phenomenon based on the principle of "like dissolves like."
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Caption: Cellular uptake and localization of Coumarin 106.

Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on

the specific cell type, instrumentation, and experimental goals.

Preparation of Coumarin 106 Stock Solution
Materials:

Coumarin 106 powder

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

1. Prepare a 1 mM stock solution of Coumarin 106 by dissolving the appropriate amount of

the powder in anhydrous DMSO.

2. Vortex the solution until the dye is completely dissolved.

3. Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol for Lipid Droplet Imaging
This protocol is designed for staining lipid droplets in adherent cells cultured in glass-bottom

dishes suitable for high-resolution microscopy.

Materials:

Cells cultured on glass-bottom dishes

Complete cell culture medium

Phosphate-buffered saline (PBS), pH 7.4
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Coumarin 106 stock solution (1 mM in DMSO)

Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

Procedure:

1. Culture cells to the desired confluency (typically 60-80%).

2. Prepare a fresh working solution of Coumarin 106 by diluting the 1 mM stock solution in

pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal

concentration should be determined empirically.

3. Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

4. Add the Coumarin 106 working solution to the cells and incubate for 15-30 minutes at

37°C in a CO₂ incubator.

5. After incubation, remove the staining solution and wash the cells two to three times with

pre-warmed PBS.

6. Replace the PBS with pre-warmed live-cell imaging buffer.

7. Proceed with two-photon microscopy imaging.
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Start: Cells cultured on glass-bottom dish

Prepare 1-5 µM Coumarin 106
 in culture medium

Wash cells with PBS

Incubate with Coumarin 106
 for 15-30 min at 37°C

Wash cells with PBS (2-3 times)

Add live-cell imaging buffer

Image with Two-Photon Microscope

Click to download full resolution via product page

Caption: Live-cell staining workflow for Coumarin 106.

Two-Photon Microscopy Imaging Parameters
The optimal imaging parameters will depend on the specific microscope setup, objective, and

sample. The following are general guidelines:
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Excitation Wavelength: Based on the properties of similar coumarin dyes, a two-photon

excitation wavelength in the range of 780-880 nm is recommended as a starting point.

Empirical optimization is necessary to find the peak excitation for Coumarin 106.

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to

minimize phototoxicity and photobleaching.

Objective: A high numerical aperture (NA) water or oil immersion objective is recommended

for high-resolution imaging.

Detection: Use a non-descanned detector (NDD) to efficiently collect the scattered

fluorescence emission. A bandpass filter appropriate for the emission of Coumarin 106 (e.g.,

450-550 nm) should be placed in front of the detector.

Ti:Sapphire Laser Excitation: 780-880 nm Scanning Microscope Objective: High NA Sample Coumarin 106 stained cells Detector (NDD) Emission Filter: 450-550 nm Image Acquisition

Click to download full resolution via product page

Caption: Two-photon microscopy experimental setup.

Data Presentation
Table 2: Recommended Starting Parameters for Two-Photon Microscopy of Coumarin 106
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Parameter Recommended Value Notes

Staining

Stock Solution 1 mM in DMSO
Store at -20°C, protected from

light.

Working Concentration 1-5 µM in culture medium Optimize for specific cell type.

Incubation Time 15-30 minutes

Incubation Temperature 37°C

Imaging

Excitation Wavelength 780 - 880 nm
Empirical optimization is

required.

Laser Mode-locked Ti:Sapphire

Laser Power < 20 mW at the sample
Minimize to reduce

phototoxicity.

Objective
≥ 1.0 NA water or oil

immersion

Detection
Non-descanned detector

(NDD)

Emission Filter 450 - 550 nm bandpass

Conclusion
Coumarin 106 is a promising fluorescent probe for two-photon excitation microscopy,

particularly for the visualization of cellular lipid droplets. Its lipophilic nature and solvatochromic

properties make it a valuable tool for studying lipid metabolism and related cellular processes.

While specific two-photon cross-section data for Coumarin 106 is needed for precise

quantitative studies, the provided protocols and reference data for similar coumarin dyes offer a

solid foundation for researchers to successfully employ this dye in their TPEM experiments. As

with any fluorescent probe, empirical optimization of staining and imaging parameters is crucial

for achieving the best results in specific experimental contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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